2-Chloro-6-(phenylsulfanyl)benzonitrile physicochemical properties
2-Chloro-6-(phenylsulfanyl)benzonitrile physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(phenylsulfanyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-(phenylsulfanyl)benzonitrile is a multifaceted aromatic organic compound featuring a benzonitrile core substituted with both a chloro and a phenylsulfanyl (phenylthio) group. This unique substitution pattern imparts a distinct set of electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The presence of the nitrile group, a versatile functional handle, allows for its conversion into amines, carboxylic acids, and various heterocyclic systems. The chloro and phenylsulfanyl substituents modulate the reactivity of both the nitrile function and the aromatic ring, influencing its behavior in key synthetic transformations.
This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Chloro-6-(phenylsulfanyl)benzonitrile, offering insights into its structural characteristics, spectral behavior, solubility, and chemical reactivity. It is designed to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization of this compound in their scientific endeavors.
Chemical and Physical Properties
A summary of the key identifying and physical properties of 2-Chloro-6-(phenylsulfanyl)benzonitrile is presented below. It is important to note that while some data is reported, other values are estimated based on structurally related compounds due to the limited availability of specific experimental data for this exact molecule.
| Property | Value / Information | Source |
| IUPAC Name | 2-Chloro-6-(phenylsulfanyl)benzonitrile | - |
| Synonyms | 2-Chloro-6-(phenylthio)benzonitrile | - |
| CAS Number | 38615-62-2 | [1] |
| Molecular Formula | C₁₃H₈ClNS | [1] |
| Molecular Weight | 245.72 g/mol | [1] |
| Appearance | Likely a solid at room temperature | Inferred from related compounds |
| Melting Point | Not experimentally determined. For comparison, 2-(phenylthio)benzonitrile has a melting point of 70-75 °C.[2] | [2] |
| Boiling Point | Not experimentally determined. High boiling point expected due to molecular weight and polarity. | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water.[2] | [2] |
| SMILES | N#CC1=C(SC2=CC=CC=C2)C=CC=C1Cl | [1] |
Structural and Electronic Landscape
The chemical behavior of 2-Chloro-6-(phenylsulfanyl)benzonitrile is governed by the interplay of its three key functional components: the nitrile, the chloro, and the phenylsulfanyl groups. Understanding their electronic influence is crucial for predicting reactivity.
Caption: Electronic influence of substituents on the reactivity of 2-Chloro-6-(phenylsulfanyl)benzonitrile.
The nitrile and chloro groups are electron-withdrawing, primarily through inductive effects, which deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).[3][4] The phenylsulfanyl group has a more complex influence, being inductively withdrawing but capable of donating electron density through resonance. These combined effects make the nitrile carbon highly electrophilic and the aromatic ring susceptible to attack by nucleophiles, particularly at positions activated by the electron-withdrawing groups.[4]
Spectroscopic Characterization
Detailed below are the expected spectroscopic features of 2-Chloro-6-(phenylsulfanyl)benzonitrile, based on the analysis of its functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-7.8 ppm). The protons on the benzonitrile ring will be influenced by the adjacent chloro and phenylsulfanyl groups, leading to distinct chemical shifts. The five protons of the phenylsulfanyl group will also appear in this region, likely as overlapping multiplets.
-
¹³C NMR: The carbon NMR spectrum will provide key structural information. The nitrile carbon (C≡N) is expected to appear in the range of 115-125 ppm. The carbon attached to the chlorine atom will be shifted downfield. The aromatic region will display multiple signals corresponding to the substituted benzonitrile and the phenyl ring of the phenylsulfanyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands:
-
Nitrile (C≡N) Stretch: A sharp, medium-to-strong intensity band is expected in the 2220-2240 cm⁻¹ region, which is highly characteristic of the nitrile functional group.[5][6]
-
Aromatic C-H Stretch: Absorption bands will appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A strong band is anticipated in the fingerprint region, typically between 600-800 cm⁻¹.[6]
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 245 (for ³⁵Cl) and 247 (for ³⁷Cl) with an approximate 3:1 intensity ratio, characteristic of a monochlorinated compound. Fragmentation may occur through the loss of the chlorine atom, the nitrile group, or cleavage of the C-S bond, leading to characteristic fragment ions.
Solubility Profile and Determination
Experimental Protocol for Solubility Determination
A standard method for determining solubility is the shake-flask method.
-
Preparation: Add an excess amount of 2-Chloro-6-(phenylsulfanyl)benzonitrile to a known volume of the selected solvent (e.g., ethanol, acetone, water) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully extract a clear aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.
-
Quantification: Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard calibration curve.
-
Calculation: The solubility is then expressed in units such as mg/mL or mol/L.
Reactivity and Chemical Stability
The reactivity of 2-Chloro-6-(phenylsulfanyl)benzonitrile is a function of its substituted aromatic system.
-
Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a benzamide and subsequently to a benzoic acid derivative. The rate of this reaction is influenced by the electronic nature of the other ring substituents.[4][7]
-
Reduction of the Nitrile Group: The nitrile can be reduced to a primary amine (a benzylamine derivative) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile and chloro groups activates the aromatic ring for SNAr reactions.[3][4] This allows for the displacement of the chloro group by strong nucleophiles, providing a pathway to further functionalize the molecule.
For handling and storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. Standard personal protective equipment should be worn, as the compound is classified as harmful if swallowed and can cause skin and eye irritation.[1][8]
Standard Analytical Workflows
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a novel or synthesized batch of 2-Chloro-6-(phenylsulfanyl)benzonitrile.
Caption: A logical workflow for the analytical characterization of 2-Chloro-6-(phenylsulfanyl)benzonitrile.
Conclusion
2-Chloro-6-(phenylsulfanyl)benzonitrile is a compound with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet available in the public domain, this guide provides a robust framework based on its chemical structure, data from analogous compounds, and established principles of chemical reactivity. The provided protocols and workflows offer a clear path for researchers to generate the specific data required for their applications. A thorough understanding of its spectral characteristics, solubility, and reactivity is essential for unlocking its full potential as a versatile chemical building block.
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